physicochemical properties of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
physicochemical properties of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs are frequently found in molecules designed as kinase inhibitors for therapeutic areas such as oncology.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in drug discovery and development, influencing everything from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles.
This guide provides a detailed overview of the essential physicochemical characteristics of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine. In the absence of extensive publicly available experimental data for this specific molecule, this document outlines robust, field-proven methodologies for its synthesis and the subsequent determination of its key properties. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.
Molecular Structure and Predicted Properties
A clear understanding of the molecule's structure is the foundation for predicting its chemical behavior.
Caption: Chemical structure of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine.
Based on the structures of similar pyridazine and pyrazole derivatives, we can predict some of the core physicochemical properties of the title compound. It is crucial to note that these are estimations and require experimental verification.
| Property | Predicted Value | Rationale/Comparison Compound |
| Molecular Formula | C₁₀H₉ClN₄ | - |
| Molecular Weight | 220.66 g/mol | - |
| Boiling Point | ~450-500 °C | Based on similar heterocyclic structures. |
| pKa | 0.0 - 2.0 | The pyridazine ring is weakly basic. |
| XLogP3-AA | ~2.5-3.5 | Estimated based on the presence of lipophilic (cyclopropyl, chloro) and polar (pyridazine, pyrazole) moieties. |
Synthesis
The synthesis of 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine can be approached through a multi-step process, likely involving the formation of the pyrazole ring followed by its coupling to the pyridazine core. A plausible synthetic route is outlined below, adapted from methodologies for similar compounds.[2][3]
Caption: Proposed synthetic workflow for 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine.
Experimental Protocol for Synthesis
Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine
-
To a solution of 3,6-dichloropyridazine in ethanol, add hydrazine hydrate.[4]
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 3-chloro-6-hydrazinylpyridazine, by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Suzuki Coupling to form 3-chloro-6-(1-cyclopropyl-1H-pyrazol-4-yl)pyridazine
-
In a reaction vessel, combine 3-chloro-6-hydrazinylpyridazine, 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
-
After completion, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Physicochemical Property Determination
Melting Point
The melting point is a fundamental indicator of purity.
Protocol:
-
A small amount of the crystalline solid is placed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the solid melts is recorded. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.[5]
Solubility
Determining the solubility in various media is critical for predicting its behavior in biological systems and for formulation development.[6][7][8][9][10]
Thermodynamic Solubility Testing (Shake-Flask Method) [6][9]
Caption: Workflow for thermodynamic solubility determination.
Protocol:
-
Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The determined concentration represents the thermodynamic solubility of the compound in that specific medium.
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12][13][14][15]
Shake-Flask Method for logP Determination [12]
Protocol:
-
Prepare a solution of the compound in the phase in which it is more soluble (either n-octanol or water).
-
Add an equal volume of the other phase to a separatory funnel.
-
Shake the funnel for a set period to allow for partitioning between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
The logP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum is expected to show signals corresponding to the cyclopropyl, pyrazole, and pyridazine protons.
-
¹³C NMR: Provides information about the carbon framework of the molecule.
Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the spectra on an NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the resulting spectra to confirm the expected proton and carbon environments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Protocol:
-
Introduce a dilute solution of the compound into the mass spectrometer.
-
Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).
-
Detect the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5]
Protocol:
-
Prepare the sample (e.g., as a KBr pellet or a thin film).
-
Obtain the IR spectrum.
-
Identify characteristic absorption bands corresponding to functional groups such as C-H (aromatic and aliphatic), C=N, and C-Cl bonds.
Conclusion
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